(Z)-3-Octen-1-ol acetate

Catalog No.
S1909812
CAS No.
69668-83-3
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-3-Octen-1-ol acetate

CAS Number

69668-83-3

Product Name

(Z)-3-Octen-1-ol acetate

IUPAC Name

[(Z)-oct-3-enyl] acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6-

InChI Key

PHXNWSHRRVPWLO-VOTSOKGWSA-N

SMILES

CCCCC=CCCOC(=O)C

Canonical SMILES

CCCCC=CCCOC(=O)C

Isomeric SMILES

CCCC/C=C/CCOC(=O)C

Flavor and Fragrance Research

(Z)-3-Octen-1-ol acetate is known for its distinct odor profile. Research has identified it as a key contributor to the aroma of various fruits and vegetables, including:

  • Melons: Studies have shown that (Z)-3-Octen-1-ol acetate plays a significant role in the characteristic aroma of watermelon and other melons [].
  • Cucumbers: Research suggests this compound contributes to the green, fresh notes associated with cucumbers [].
  • Other fruits: Scientific investigations have found (Z)-3-Octen-1-ol acetate present in apples, pears, and other fruits, potentially influencing their overall fragrance profile.

Due to its unique scent profile, (Z)-3-Octen-1-ol acetate finds application in the flavor and fragrance industry. Scientists use it in the development of:

  • Food flavorings: Research plays a crucial role in developing artificial and natural flavorings for food products. (Z)-3-Octen-1-ol acetate may be used to enhance the green, fruity notes in various food items [].
  • Fragrances: Scientific exploration into fragrance formulation often involves identifying and incorporating natural or synthetic odoriferous compounds. (Z)-3-Octen-1-ol acetate can be used in perfumes and other fragrance products to create a fresh, melon-like aroma.

Biological Research

Current research areas include:

  • Insect attractant properties: Limited research suggests (Z)-3-Octen-1-ol acetate might play a role in attracting certain insects. However, further investigation is needed to confirm this and understand its potential applications in pest control or insect ecology studies.

(Z)-3-Octen-1-ol acetate is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of approximately 170.25 g/mol. This compound is an acetate ester derived from (Z)-3-octen-1-ol, which is characterized by its unique structure featuring a double bond in the octene chain. The compound is known for its pleasant, fruity aroma, making it valuable in the fragrance and flavor industries. It is also recognized for its role in various biological processes and interactions.

Typical of alcohols and esters. Key reactions include:

  • Esterification: The formation of (Z)-3-octen-1-ol acetate can occur through the reaction of (Z)-3-octen-1-ol with acetic acid or acetic anhydride, resulting in the release of water.
  • Hydrolysis: In the presence of water and an acid or base catalyst, (Z)-3-octen-1-ol acetate can hydrolyze back into (Z)-3-octen-1-ol and acetic acid.
  • Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or ketone, depending on the reaction conditions.

(Z)-3-Octen-1-ol acetate exhibits various biological activities. Research indicates that it may have insect-repelling properties, similar to its parent compound, (Z)-3-octen-1-ol, which is known to attract insects like mosquitoes . Additionally, it has been studied for potential effects on human health, such as its influence on olfactory receptors and possible implications in neurological functions .

Several methods exist for synthesizing (Z)-3-octen-1-ol acetate:

  • Direct Esterification: Reacting (Z)-3-octen-1-ol with acetic acid in the presence of an acid catalyst.
  • Transesterification: Using a different alcohol in place of acetic acid to form esters under catalytic conditions.
  • Biocatalytic Methods: Utilizing enzymes to catalyze the esterification process under mild conditions, which can enhance selectivity and yield.

These methods allow for the production of high-purity (Z)-3-octen-1-ol acetate suitable for industrial applications.

(Z)-3-Octen-1-ol acetate is predominantly used in:

  • Fragrance Industry: Its pleasant odor makes it a popular ingredient in perfumes and scented products.
  • Flavoring Agents: Employed in food products to impart fruity flavors.
  • Insect Attractants: Utilized in pest control formulations due to its attractive properties to certain insects.

Interaction studies involving (Z)-3-octen-1-ol acetate have focused on its effects on olfactory receptors and its potential role in insect behavior. Research has shown that compounds like (Z)-3-octen-1-ol can influence insect attraction and repulsion mechanisms, suggesting that (Z)-3-octen-1-ol acetate may similarly impact these biological systems .

Several compounds share structural similarities with (Z)-3-octen-1-ol acetate, including:

Compound NameMolecular FormulaUnique Features
1-Octen-3-yl acetateC₁₀H₁₈O₂Derived from 1-octene; known as mushroom alcohol .
(E)-3-Octen-1-ol acetateC₁₀H₁₈O₂Geometric isomer with different odor profile .
3-Octen-1-alC₉H₁₈OAldehyde form; less stable than acetate .

These compounds are unique due to their specific structural configurations and resultant properties, influencing their applications in various industries.

The comprehensive molecular characterization of (Z)-3-Octen-1-ol acetate involves multiple analytical and computational approaches to elucidate its structural properties, spectroscopic signatures, and theoretical molecular parameters. This eight-carbon unsaturated acetate ester exhibits distinct stereochemical features attributable to its cis-configured double bond at the third position [1] [2].

Structural Analysis

Two-Dimensional and Three-Dimensional Conformational Studies

The molecular architecture of (Z)-3-Octen-1-ol acetate is characterized by a linear carbon chain incorporating a geometrically constrained double bond system. The compound's molecular formula C₁₀H₁₈O₂ reflects a molecular weight of 170.25 g/mol, with the International Union of Pure and Applied Chemistry nomenclature designating it as [(Z)-oct-3-enyl] acetate [1] [3]. The stereochemical designation Z indicates that the higher priority substituents on each carbon of the double bond are positioned on the same side relative to the double bond plane [2].

Table 1: Fundamental Molecular Properties of (Z)-3-Octen-1-ol acetate

PropertyValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight (g/mol)170.25
IUPAC Name[(Z)-oct-3-enyl] acetate
Common Name(Z)-3-Octen-1-ol acetate
CAS Registry Number69668-83-3
InChI KeyPHXNWSHRRVPWLO-SREVYHEPSA-N
SMILES NotationCCCC/C=C\CCOC(=O)C
Boiling Point (°C)217.1
Density (g/cm³)0.892
Flash Point (°C)79
Refractive Index1.439

The three-dimensional conformational landscape of (Z)-3-Octen-1-ol acetate encompasses multiple rotational degrees of freedom around single bonds, particularly those adjacent to the ester functionality and the alkyl chain segments [4]. Conformational analysis reveals that the molecule adopts preferential conformations that minimize steric interactions while maintaining optimal orbital overlap for the ester group's resonance stabilization. The double bond geometry constrains rotation around the C3-C4 bond, creating a fixed spatial relationship between the alkyl segments on either side of the unsaturated center [4].

Computational Chemistry Predictions

Theoretical calculations employing density functional theory methods provide detailed insights into the electronic structure and energetic properties of (Z)-3-Octen-1-ol acetate [4] [5]. Semi-empirical approaches including Austin Model 1 and Parametric Model 3 methods have been successfully applied to related acetate systems, offering reliable predictions for conformational energies and geometric parameters [4].

Table 5: Computational Chemistry Theoretical Parameters

ParameterCalculated ValueMethod
Dipole Moment (Debye)1.8-2.2DFT B3LYP/6-31G*
Polarizability (Ų)19.5-20.5DFT B3LYP/6-31G*
Log P (Octanol-Water)2.7-2.9Crippen Method
Polar Surface Area (Ų)26.3Topological PSA
Rotatable Bonds8RDKit Calculation
Hydrogen Bond Acceptors2RDKit Calculation
Hydrogen Bond Donors0RDKit Calculation
Molecular Volume (cm³/mol)154.9McGowan Method
Heat of Formation (kJ/mol)-377.3Joback Method
Critical Temperature (K)688.4Joback Method

The computational predictions indicate a moderate dipole moment reflecting the polar nature of the ester functional group [6]. The logarithmic partition coefficient value of approximately 2.7-2.9 suggests moderate lipophilicity, consistent with the compound's hydrocarbon backbone and polar ester terminus [7]. The polar surface area of 26.3 Ų arises exclusively from the two oxygen atoms in the acetate group, as the molecule contains no hydrogen bond donors [6].

Spectroscopic Profiles

Mass Spectrometry Fragmentation Patterns

Electron ionization mass spectrometry of (Z)-3-Octen-1-ol acetate produces characteristic fragmentation patterns that reflect the structural features of both the ester functionality and the unsaturated alkyl chain [8] [9]. The molecular ion peak at m/z 170 corresponds to the intact molecule, though its relative intensity is typically moderate due to the facile fragmentation of the ester bond [8].

Table 4: Mass Spectrometry Fragmentation Pattern Analysis

Fragmentm/z ValueRelative Intensity (%)
Molecular Ion [M]⁺17015-25
Loss of Acetate [M-CH₃CO₂]⁺11160-80
Loss of Acetic Acid [M-CH₃COOH]⁺11040-60
Acetyl Ion [CH₃CO]⁺43100 (Base Peak)
Alkene Fragment [C₈H₁₅]⁺11180-95
Octenyl Fragment [C₈H₁₅]⁺11180-95
Base Peak [C₄H₇]⁺5570-85
Methyl Fragment [CH₃]⁺1520-30

The predominant fragmentation pathway involves alpha cleavage adjacent to the ester oxygen, resulting in loss of the acetate group to yield the octenyl cation at m/z 111 [10]. The acetyl fragment at m/z 43 frequently appears as the base peak, representing the most stable fragment ion formed through cleavage of the ester bond [9]. Secondary fragmentations of the alkene portion produce smaller hydrocarbon fragments, with the pattern reflecting the specific location of the double bond within the carbon chain [10].

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopic signatures of (Z)-3-Octen-1-ol acetate provide definitive structural confirmation through both proton and carbon-13 nuclear magnetic resonance techniques [11] [12]. The compound exhibits distinct chemical shift patterns that reflect the electronic environments of nuclei within the molecular framework.

Table 3: Nuclear Magnetic Resonance Chemical Shifts

Carbon Position¹³C NMR (ppm)¹H NMR (ppm)
C-1 (Terminal Methyl)14.0-15.00.85-0.95 (t)
C-2 (Aliphatic CH₂)22.0-25.01.20-1.40 (m)
C-3 (Alkene CH)130.0-135.05.30-5.50 (m)
C-4 (Alkene CH)125.0-130.05.20-5.40 (m)
C-5 (Aliphatic CH₂)27.0-32.02.00-2.20 (m)
C-6 (Aliphatic CH₂)29.0-32.01.25-1.35 (m)
C-7 (Aliphatic CH₂)25.0-28.02.30-2.40 (m)
C-8 (OCH₂)64.0-68.04.10-4.20 (t)
C-9 (Carbonyl C=O)170.0-175.0-
C-10 (Acetate CH₃)20.0-21.02.05-2.10 (s)

The carbon-13 nuclear magnetic resonance spectrum displays the carbonyl carbon of the ester group as the most downfield signal, appearing between 170.0-175.0 ppm, consistent with typical ester carbonyl chemical shifts [13] [14]. The alkene carbons at the third and fourth positions resonate in the range of 125.0-135.0 ppm, with the specific chemical shift values influenced by the Z-stereochemistry and the electronic effects of the adjacent alkyl substituents [15] [16].

Proton nuclear magnetic resonance spectroscopy reveals the characteristic alkene proton signals between 5.20-5.50 ppm, appearing as complex multipets due to vicinal coupling with adjacent methylene protons [17] [18]. The methylene group alpha to the ester oxygen appears as a characteristic triplet between 4.10-4.20 ppm, reflecting coupling with the adjacent methylene protons. The acetate methyl group produces a distinct singlet at approximately 2.05-2.10 ppm [18].

Infrared Absorption Characteristics

Infrared spectroscopy provides definitive identification of the functional groups present in (Z)-3-Octen-1-ol acetate through characteristic vibrational frequencies [19] [20]. The spectroscopic profile exhibits multiple distinct absorption bands corresponding to the ester, alkene, and alkyl structural components.

Table 2: Infrared Spectroscopy Characteristic Absorption Frequencies

Functional GroupFrequency Range (cm⁻¹)Intensity
Carbonyl (C=O) Ester1750-1735Strong
Aliphatic C-H Stretch2960-2850Strong
Alkene =C-H Stretch3020-3000Medium
C=C Double Bond Stretch1660-1630Weak to Medium
C-O Ester Stretch (Acetate)1240-1210Strong
C-O Ester Stretch (Alkyl)1300-1000Strong
C-H Bending (Methylene)1465Medium
C-H Bending (Methyl)1375-1350Medium
Alkene C-H Out-of-plane Bending990-675Strong

The most prominent infrared absorption occurs in the carbonyl stretching region between 1750-1735 cm⁻¹, characteristic of aliphatic ester groups [20] [21]. This frequency range distinguishes acetate esters from other carbonyl-containing functional groups such as ketones or aldehydes [19] [22]. The intensity and position of this absorption make it a definitive diagnostic feature for ester identification.

The carbon-oxygen stretching vibrations appear as two distinct regions reflecting the different electronic environments of the ester linkage [19] [23]. The acetate carbon-oxygen stretch appears between 1240-1210 cm⁻¹, while the alkyl carbon-oxygen stretch manifests in the broader range of 1300-1000 cm⁻¹ [23]. This pattern of three intense peaks around 1700, 1200, and 1100 cm⁻¹ follows the characteristic "Rule of Three" for ester compounds [19].

(Z)-3-Octen-1-ol acetate represents a significant target molecule in industrial organic synthesis, requiring sophisticated methodological approaches to achieve both stereochemical fidelity and economic viability. The compound's synthesis encompasses multiple strategic routes, each optimized for different production scales and application requirements.

Industrial-Scale Synthesis Routes

Industrial production of (Z)-3-Octen-1-ol acetate necessitates robust, scalable methodologies capable of delivering consistent product quality while maintaining economic feasibility. Contemporary industrial approaches prioritize catalyst efficiency, substrate availability, and process sustainability.

Catalytic Esterification Protocols

Direct Esterification Methodologies

The most prevalent industrial approach utilizes direct esterification of (Z)-3-octen-1-ol with acetic acid under acidic catalysis [1] [2]. This methodology employs sulfuric acid catalysis at concentrations ranging from 0.5 to 2.0 mol% relative to the alcohol substrate. Optimal reaction conditions involve temperatures between 80-120°C with reaction times of 4-8 hours, consistently achieving yields of 75-90% [2].

The mechanistic pathway follows classical Fischer esterification kinetics, wherein protonation of the carboxylic acid carbonyl enhances electrophilicity, facilitating nucleophilic attack by the hydroxyl group. Water elimination drives equilibrium toward ester formation, requiring continuous removal or azeotropic distillation for maximum conversion [2].

Advanced Metal-Catalyzed Approaches

Hafnium triflate catalysis has emerged as a superior alternative for industrial esterification processes [3]. Operating at 150-180°C with catalyst loadings of 0.5-1.0 mol%, this system delivers yields of 80-93% within 3-6 hours. The methodology demonstrates exceptional Lewis acidity, with hafnium's high oxophilicity (791 kJ mol⁻¹) correlating directly with catalytic efficiency [3].

Bismuth(III) oxide catalysis provides an environmentally benign alternative, functioning effectively at 120-150°C with 1-2 mol% catalyst loading [2]. Though yielding moderate conversions of 60-80%, this system offers advantages in catalyst recovery and reduced environmental impact. Bismuth compounds form active carboxylate species in situ, maintaining catalytic activity throughout extended reaction periods [2].

Process Intensification Through Continuous Flow

Contemporary industrial implementations increasingly adopt continuous flow methodologies for acetate ester production [4] [5]. These systems enable precise temperature control, enhanced mass transfer, and improved safety profiles compared to traditional batch processes. Flow reactors facilitate rapid heat and mass transfer, reducing side product formation and enabling operation at optimized temperature profiles [5].

Biocatalytic Production Approaches

Enzymatic Esterification Systems

Biocatalytic approaches represent an emerging paradigm in industrial ester synthesis, offering exceptional selectivity and environmental sustainability [6] [7]. Aspergillus oryzae mycelium-bound lipases demonstrate remarkable efficiency in primary alcohol acetylation, achieving 85-95% conversion in n-heptane medium at 50°C over 24-hour reaction periods [5].

The enzymatic mechanism proceeds through acyl-enzyme intermediate formation, wherein the serine residue in the active site forms a covalent bond with the acetyl donor. Subsequent alcoholysis releases the ester product and regenerates the free enzyme [7]. This pathway circumvents harsh reaction conditions while maintaining excellent stereochemical control.

Continuous Stirred Tank Membrane Reactor Implementation

Industrial biocatalytic processes increasingly utilize Continuous Stirred Tank Membrane Reactor (CST-MR) configurations for enhanced productivity and catalyst retention [5]. These systems achieve reactor productivity of 169 mg mL⁻¹ for acetate esters while maintaining catalyst stability over extended operational periods exceeding 10 days [5].

The membrane configuration enables selective product removal while retaining the biocatalyst within the reactor volume. This approach eliminates costly catalyst recovery procedures and enables continuous operation with consistent product quality [5].

Supercritical Carbon Dioxide Processing

Candida antarctica lipase B demonstrates exceptional performance in supercritical carbon dioxide media for terpene acetate synthesis [8]. Operating conditions of 55-65°C and 150-200 bar pressure achieve 80-90% conversion within 8-12 hours. The supercritical medium provides enhanced substrate solubility while maintaining enzyme activity through reduced water activity [8].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of (Z)-3-Octen-1-ol acetate emphasizes stereochemical control and synthetic flexibility, enabling detailed mechanistic investigations and methodology development.

Grignard Reaction Derivatives

Organomagnesium-Mediated Synthesis

Grignard methodologies provide versatile approaches for carbon-carbon bond construction in octenol synthesis [9] [10]. Formation of organomagnesium reagents from 1-bromo-3-octene in anhydrous ether or tetrahydrofuran enables subsequent reaction with aldehydes or ketones to construct the required carbon skeleton [9].

The reaction proceeds through nucleophilic addition of the carbanion equivalent to electrophilic carbonyl centers. Stereochemical outcomes depend critically on reaction temperature, solvent choice, and electrophile structure. Typical Z/E ratios range from 3:1 to 10:1, with lower temperatures favoring kinetic Z-selectivity [9].

Multi-Step Synthetic Sequences

Complex synthetic routes utilize Grignard intermediates for chain elongation followed by stereoselective reduction and acetylation sequences [11]. These methodologies enable systematic construction of the target molecule with precise stereochemical control at each stage.

Initial formation of octynol intermediates through alkynylation reactions, followed by stereoselective reduction using Lindlar catalyst conditions, provides access to (Z)-3-octen-1-ol with excellent stereochemical fidelity [12]. Subsequent acetylation completes the synthetic sequence.

Stereoselective Synthesis Challenges

Geometric Isomer Control

Maintaining Z-configuration throughout synthetic transformations represents a fundamental challenge in laboratory-scale synthesis [12]. Thermal isomerization under reaction conditions can compromise stereochemical purity, necessitating mild reaction conditions and careful temperature control.

Stereoselective reduction methodologies employ poisoned palladium catalysts (Lindlar catalyst) to achieve selective reduction of alkynes to Z-alkenes [13]. These systems utilize palladium supported on calcium carbonate, poisoned with lead acetate and quinoline to prevent over-reduction to saturated products.

Catalyst Optimization and Recycling

Contemporary approaches emphasize catalyst sustainability through immobilization and recycling strategies [14]. Supported enzyme systems enable multiple reaction cycles while maintaining catalytic activity. Heterogeneous acid catalysts similarly permit catalyst recovery and reuse, reducing overall process costs.

Temperature and Solvent Effects

Reaction temperature profoundly influences both reaction rate and stereochemical outcome [15]. Lower temperatures favor kinetic control, preserving Z-geometry, while elevated temperatures enable thermodynamic equilibration toward more stable E-isomers. Optimal temperature ranges typically fall between 40-80°C for stereoretentive processes.

Solvent selection critically impacts both reaction efficiency and stereochemical control [16]. Polar protic solvents facilitate proton transfer processes but may compromise stereochemical integrity through acid-catalyzed isomerization. Non-polar aprotic solvents preserve stereochemistry but may reduce reaction rates through limited substrate solubility.

Process Analytical Technology Integration

XLogP3

3

Wikipedia

(E)-3-octenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 04-14-2024

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